molecular formula C9H17IOSi B14308505 [(3-Iodocyclohex-1-en-1-yl)oxy](trimethyl)silane CAS No. 116385-39-8

[(3-Iodocyclohex-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14308505
CAS No.: 116385-39-8
M. Wt: 296.22 g/mol
InChI Key: WNHNHHZTUWSOJO-UHFFFAOYSA-N
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Description

(3-Iodocyclohex-1-en-1-yl)oxysilane is a chemical compound that features a cyclohexene ring substituted with an iodine atom and an oxy group, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodocyclohex-1-en-1-yl)oxysilane typically involves the reaction of cyclohexene derivatives with iodine and trimethylsilyl reagents. One common method is the iodination of cyclohexene followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like silver nitrate or copper(I) iodide to facilitate the iodination process.

Industrial Production Methods

While specific industrial production methods for (3-Iodocyclohex-1-en-1-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Iodocyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, leading to the formation of cyclohexene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in polar aprotic solvents (e.g., acetone, dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclohexene derivatives with different halides, while oxidation with potassium permanganate can produce cyclohexene oxides or diols.

Scientific Research Applications

(3-Iodocyclohex-1-en-1-yl)oxysilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Iodocyclohex-1-en-1-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring.

Comparison with Similar Compounds

(3-Iodocyclohex-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:

    (3-Bromocyclohex-1-en-1-yl)oxysilane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    (3-Chlorocyclohex-1-en-1-yl)oxysilane:

    (3-Fluorocyclohex-1-en-1-yl)oxysilane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity patterns.

The uniqueness of (3-Iodocyclohex-1-en-1-yl)oxysilane lies in its specific reactivity due to the iodine atom, which can participate in a wider range of chemical reactions compared to its halogenated counterparts.

Properties

CAS No.

116385-39-8

Molecular Formula

C9H17IOSi

Molecular Weight

296.22 g/mol

IUPAC Name

(3-iodocyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H17IOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h7-8H,4-6H2,1-3H3

InChI Key

WNHNHHZTUWSOJO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC(CCC1)I

Origin of Product

United States

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